molecular formula C20H18N6O3S B14971337 2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B14971337
M. Wt: 422.5 g/mol
InChI Key: ZPZIMGXSKXLKRK-UHFFFAOYSA-N
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Description

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and is further substituted with methoxyphenyl and methylphenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring, followed by annulation with thiadiazole to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole/triazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The presence of the triazole and triazine rings allows for strong hydrogen bonding and van der Waals interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant containing a triazole ring.

    Nefazodone: An antidepressant with a triazole structure.

Uniqueness

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its dual triazole-triazine structure, which imparts a combination of chemical stability and biological activity. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C20H18N6O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18N6O3S/c1-12-4-3-5-14(10-12)21-16(27)11-30-20-24-23-19-22-18(28)17(25-26(19)20)13-6-8-15(29-2)9-7-13/h3-10H,11H2,1-2H3,(H,21,27)(H,22,23,28)

InChI Key

ZPZIMGXSKXLKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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